(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine . This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For example, a Pd-catalyzed amide coupling reaction can be employed, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This pathway is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness
(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of a chloro group, which can significantly influence its biological activity and chemical reactivity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C7H7ClN4 |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12) |
InChI Key |
DYBZDSNIVQNIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.